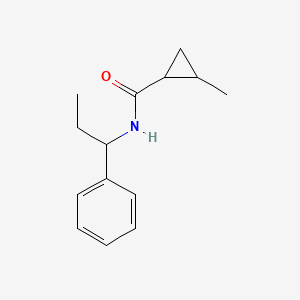![molecular formula C20H21NO4 B5362223 4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5362223.png)
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one, also known as DMHBC, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DMHBC belongs to the class of chromenone derivatives and has been synthesized using various methods.
作用機序
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one inhibits the activity of protein kinase CK2 and DNA topoisomerase II by binding to their active sites. This compound binds to the ATP-binding site of CK2 and prevents the phosphorylation of its substrates. This compound also binds to the DNA-binding site of DNA topoisomerase II and prevents the cleavage and re-ligation of DNA strands.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2 and DNA topoisomerase II. This compound has also been shown to reduce inflammation by inhibiting the activity of CK2 and NF-κB. This compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has several advantages for lab experiments, including its high potency and specificity for CK2 and DNA topoisomerase II. This compound has also been shown to have low toxicity and low side effects in animal studies. However, this compound has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the research on 4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one. One direction is to study the role of this compound in the regulation of other enzymes and signaling pathways. Another direction is to develop more stable and water-soluble analogs of this compound for in vivo studies. Furthermore, the potential therapeutic applications of this compound for cancer, inflammation, and viral infections should be explored in more detail. Finally, the safety and toxicity of this compound should be evaluated in clinical trials.
合成法
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is synthesized using various methods, including one-pot synthesis, Suzuki coupling reaction, and Pd-catalyzed oxidative cyclization. The one-pot synthesis involves the reaction of 4-hydroxycoumarin, 2,6-dimethylmorpholine, and formaldehyde in the presence of a base. The Suzuki coupling reaction involves the reaction of 4-bromo-3-hydroxycoumarin and 2,6-dimethylmorpholine boronic acid pinacol ester in the presence of a palladium catalyst. The Pd-catalyzed oxidative cyclization involves the reaction of 2,6-dimethylmorpholine, 4-hydroxycoumarin, and an oxidant in the presence of a palladium catalyst.
科学的研究の応用
4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been widely used in scientific research for its various biochemical and physiological effects. This compound has been shown to inhibit the activity of protein kinase CK2, which is an important regulator of cell growth and differentiation. This compound has also been shown to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription. This compound has been used to study the role of CK2 and DNA topoisomerase II in cancer and other diseases.
特性
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12-9-21(10-13(2)24-12)11-17-18(22)8-7-15-14-5-3-4-6-16(14)20(23)25-19(15)17/h3-8,12-13,22H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSWZIXYNCJANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5362160.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362165.png)
![N-(4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362169.png)
![5-propyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5362178.png)
![2-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362191.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)

![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide](/img/structure/B5362209.png)
![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![2-ethyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362218.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5362245.png)
![N-(2-methoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362255.png)